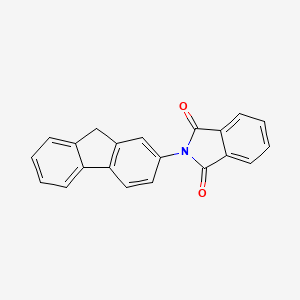

2-(9H-Fluoren-2-yl)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC8745009

Molecular Formula: C21H13NO2

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H13NO2 |

|---|---|

| Molecular Weight | 311.3 g/mol |

| IUPAC Name | 2-(9H-fluoren-2-yl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C21H13NO2/c23-20-18-7-3-4-8-19(18)21(24)22(20)15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-10,12H,11H2 |

| Standard InChI Key | TVNMMGKLLFGUAU-UHFFFAOYSA-N |

| SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |

| Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

Structural Analysis

The compound’s rigidity arises from the fused bicyclic fluorene and isoindoline-dione systems. X-ray crystallography data for analogous compounds (e.g., brominated derivatives) reveal planar configurations with intermolecular π-π stacking, suggesting similar behavior in this derivative . The electron-withdrawing dione groups enhance electrophilicity, making the compound reactive toward nucleophilic agents.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(9H-Fluoren-2-yl)isoindoline-1,3-dione typically involves multi-step reactions, as outlined in patent literature for related isoindoline-diones . A representative pathway includes:

-

Fluorene Functionalization:

-

Bromination or lithiation of 9H-fluorene at the 2-position to introduce a reactive site.

-

-

Coupling with Isoindoline-dione Precursors:

Key Reaction Conditions:

Industrial Scalability

While laboratory-scale synthesis is well-documented, industrial production faces challenges in purity control and cost efficiency. Continuous flow reactors and advanced crystallization techniques are proposed to enhance yield, as demonstrated in the synthesis of tetrabromo derivatives .

Comparison with Analogous Compounds

Brominated Derivatives

Tetrabromo-substituted variants (e.g., 4,5,6,7-tetrabromo-2-(9H-fluoren-2-yl)-1H-isoindole-1,3-dione) exhibit higher molecular weights (~626.9 g/mol) and altered reactivity due to bromine’s electron-withdrawing effects. These derivatives are prioritized in flame-retardant applications but face toxicity concerns.

Hydroxylated Isoindoline-diones

Compounds with hydroxyl groups (e.g., 5-hydroxyisoindoline-1,3-dione) demonstrate enhanced solubility and bioactivity, underscoring the impact of substituents on functionality .

Challenges and Future Directions

Research Gaps

-

Biological Profiling: No in vivo or clinical data exist for this specific compound.

-

Thermal Stability: Decomposition pathways under high-temperature conditions remain unstudied.

Industrial Opportunities

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

-

Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume